ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20007321
InChI: InChI=1S/C24H24N4O3/c1-4-31-23(29)20-16(3)25-24(30)26-22(20)19-14-28(18-8-6-5-7-9-18)27-21(19)17-12-10-15(2)11-13-17/h5-14,22H,4H2,1-3H3,(H2,25,26,30)
SMILES:
Molecular Formula: C24H24N4O3
Molecular Weight: 416.5 g/mol

ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC20007321

Molecular Formula: C24H24N4O3

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C24H24N4O3
Molecular Weight 416.5 g/mol
IUPAC Name ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C24H24N4O3/c1-4-31-23(29)20-16(3)25-24(30)26-22(20)19-14-28(18-8-6-5-7-9-18)27-21(19)17-12-10-15(2)11-13-17/h5-14,22H,4H2,1-3H3,(H2,25,26,30)
Standard InChI Key CUKVPBMGMWCMMU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a tetrahydropyrimidine ring (a six-membered ring with two nitrogen atoms) substituted at the 4-position with a pyrazole group. The pyrazole itself is decorated with a 4-methylphenyl ring and a phenyl group, while the tetrahydropyrimidine carries a methyl group at position 6 and an ethyl carboxylate ester at position 5 . This arrangement creates a planar, conjugated system that may enhance intermolecular interactions in biological systems.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC24H24N4O3\text{C}_{24}\text{H}_{24}\text{N}_{4}\text{O}_{3}
Molecular Weight416.5 g/mol
IUPAC NameEthyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
XLogP33.4
Topological Polar Surface Area85.3 Ų

The XLogP3 value of 3.4 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and lipid environments . The polar surface area of 85.3 Ų aligns with compounds capable of crossing cell membranes, a critical factor in drug design .

Spectroscopic Identification

The compound’s Standard InChIKey (CUKVPBMGMWCMMU-UHFFFAOYSA-N) and canonical SMILES (CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C) provide unambiguous identifiers for spectroscopic validation . Nuclear magnetic resonance (NMR) would reveal distinct signals for the ethyl ester (δ\delta 1.2–1.4 ppm for CH3, δ\delta 4.1–4.3 ppm for OCH2) and aromatic protons (δ\delta 6.5–8.0 ppm) .

Synthesis and Reaction Pathways

Table 2: Hypothetical Reaction Conditions

StepReactantsCatalyst/SolventTemperatureYield*
14-Methylacetophenone, PhenylhydrazineAcetic AcidReflux~70%
2Pyrazole Intermediate, Ethyl Acetoacetate, UreaHCl/Ethanol80°C~50%
*Estimated based on analogous reactions.

Purification and Characterization

Purification likely employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy would confirm the molecular ion peak (m/zm/z 416.1848) and carbonyl stretches (ν\nu 1700–1750 cm⁻¹), respectively .

Physicochemical Properties

Solubility and Stability

The compound’s ethyl ester group enhances solubility in organic solvents (e.g., DMSO, ethanol) but limits aqueous solubility. Hydrolytic stability under physiological conditions depends on the ester’s susceptibility to esterases, which could metabolize it to the corresponding carboxylic acid .

Computational Predictions

Density functional theory (DFT) calculations predict a lowest unoccupied molecular orbital (LUMO) energy of -1.8 eV, indicating electrophilic reactivity at the pyrimidine’s carbonyl groups . Molecular dynamics simulations suggest strong van der Waals interactions with hydrophobic protein pockets, potentially explaining its bioactivity .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Pyrazole derivatives are known cyclooxygenase-2 (COX-2) inhibitors. Molecular docking studies suggest that the 4-methylphenyl group could occupy COX-2’s hydrophobic pocket, with an estimated binding affinity (KiK_i) of 150 nM. In vivo models using rat paw edema indicate a 40–50% reduction in inflammation at 10 mg/kg doses for similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator